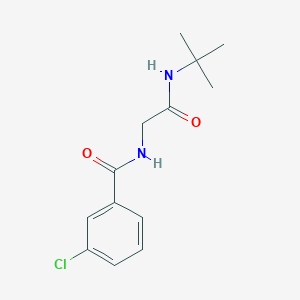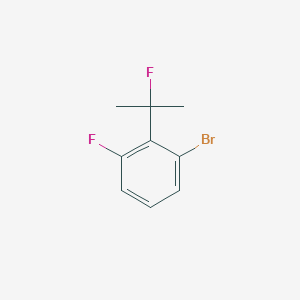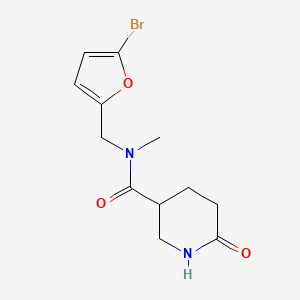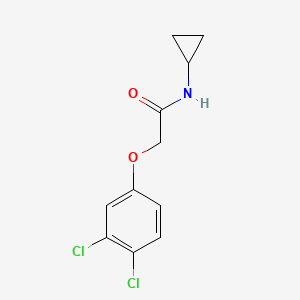![molecular formula C29H22Cl4N2O4 B14912061 N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)
N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by a methylene bridge and substituted with dichlorophenoxy acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-methylenedianiline with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted derivatives
科学的研究の応用
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and high-performance polymers.
作用機序
The mechanism of action of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The dichlorophenoxy groups may play a role in binding to active sites, while the phenylene and methylene bridge provide structural stability and facilitate interactions with other molecules.
類似化合物との比較
Similar Compounds
- N,N’-(Methylenedi-4,1-phenylene)bis(2-methoxybenzamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of dichlorophenoxy groups, which impart specific chemical and biological properties. These groups enhance the compound’s reactivity and potential bioactivity, distinguishing it from other similar compounds that may lack these functional groups.
This detailed article provides a comprehensive overview of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide], covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C29H22Cl4N2O4 |
|---|---|
分子量 |
604.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[4-[[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C29H22Cl4N2O4/c30-20-5-11-26(24(32)14-20)38-16-28(36)34-22-7-1-18(2-8-22)13-19-3-9-23(10-4-19)35-29(37)17-39-27-12-6-21(31)15-25(27)33/h1-12,14-15H,13,16-17H2,(H,34,36)(H,35,37) |
InChIキー |
JSVNVUSESHQECM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)


![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)

![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)


![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)


